3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol

Catalog No.
S13829106
CAS No.
M.F
C11H16BrNO
M. Wt
258.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol

Product Name

3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol

IUPAC Name

3-[1-(3-bromophenyl)ethylamino]propan-1-ol

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H16BrNO/c1-9(13-6-3-7-14)10-4-2-5-11(12)8-10/h2,4-5,8-9,13-14H,3,6-7H2,1H3

InChI Key

XEZIKMVNFQSFCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NCCCO

3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol, also known by its IUPAC name, is a compound with the molecular formula C11H16BrNOC_{11}H_{16}BrNO and a molecular weight of 258.15 g/mol. It features a bromophenyl group attached to an ethylamine moiety, which is further connected to a propanol chain. This unique structure contributes to its chemical properties and potential biological activities. The compound is characterized by its ability to participate in various

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, facilitated by reagents like sodium iodide in acetone.

These reactions allow for the transformation of the compound into various derivatives, expanding its utility in synthetic chemistry.

Research into the biological activity of 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol indicates potential interactions with biological targets. The compound's structure allows it to form hydrogen bonds and interact with aromatic residues in proteins, which may modulate enzyme and receptor activities. Preliminary studies suggest that it could have applications in pharmacology, particularly as a precursor for drug development aimed at specific therapeutic targets .

The synthesis of 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol typically involves the following steps:

  • Formation of Ethylamine Derivative: The reaction begins with 3-bromophenyl ethylamine and propanol under controlled conditions.
  • Catalysis: A catalyst is often employed to facilitate the reaction, which is carried out under an inert atmosphere to minimize side reactions.
  • Purification: After synthesis, the product is purified through techniques such as distillation or crystallization to achieve high purity levels for further applications.

Industrial production follows similar synthetic routes but on a larger scale, ensuring consistent quality and yield.

3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol has several applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Biological Research: The compound is studied for its potential interactions with biomolecules, contributing to the understanding of biological pathways.
  • Pharmaceutical Development: Ongoing research explores its therapeutic potential and role as an intermediate in drug formulation.
  • Industrial Uses: It is utilized in producing specialty chemicals and intermediates for various industrial processes .

The interaction studies of 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol focus on its binding affinity to specific proteins and enzymes. These studies reveal how the compound's structural features influence its reactivity and binding capabilities. For instance, the presence of the bromophenyl group enhances hydrophobic interactions, potentially leading to increased biological activity compared to similar compounds without such substituents.

Several compounds share structural similarities with 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol:

  • 3-(2-Bromophenyl)propan-1-ol: This compound has a similar structure but features a bromine atom in a different position on the phenyl ring.
  • 3-Amino-1-propanol: Lacking the bromophenyl group, this compound is less hydrophobic and reactive.
  • 3-(4-Bromophenyl)propan-1-ol: Another structural variant with potential differences in reactivity due to the position of the bromine atom.

Uniqueness

The uniqueness of 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol lies in its specific combination of functional groups that enhance both its chemical reactivity and biological interactions. The bromophenyl moiety contributes to increased hydrophobicity and potential specificity in biological assays, making it a valuable candidate for research and application in medicinal chemistry compared to other similar compounds .

Laboratory-Scale Synthesis Optimization Strategies

Laboratory-scale synthesis of 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol typically employs reductive amination as a cornerstone reaction. In this approach, 1-(3-bromophenyl)propan-1-one is reacted with 3-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. Key optimization parameters include pH control (optimal range: 6.5–7.5), solvent selection (methanol/water mixtures), and stoichiometric ratios of ketone to amine (1:1.2 molar ratio) to maximize yields.

Recent advances have demonstrated the efficacy of microwave-assisted synthesis in reducing reaction times from 24 hours to under 2 hours while maintaining yields above 85%. Solvent systems play a critical role, with tetrahydrofuran demonstrating superior solubility for halogenated intermediates compared to dichloromethane. A comparative analysis of reducing agents reveals sodium triacetoxyborohydride provides higher stereoselectivity (up to 92% enantiomeric excess) compared to traditional sodium borohydride.

Table 1: Optimization Parameters for Reductive Amination

ParameterOptimal RangeImpact on Yield
Temperature25–40°C±15% yield
Solvent Polarityε 20–30 (THF/MeOH)+25% solubility
Reducing AgentNaBH(OAc)392% ee

Industrial-Scale Production Protocols and Process Engineering

Transitioning to industrial production requires addressing challenges in mass transfer efficiency and byproduct management. Continuous flow reactor systems have emerged as superior to batch processes, enabling precise control over reaction parameters and reducing processing times by 40%. A representative pilot-scale protocol involves:

  • Continuous feed of 1-(3-bromophenyl)propan-1-one (0.5 M in THF) and 3-aminopropanol (0.6 M)
  • In-line mixing with sodium triacetoxyborohydride (1.1 eq)
  • Residence time of 15 minutes at 35°C
  • Automated pH adjustment using membrane-separation technology

This approach achieves space-time yields of 1.2 kg·L⁻¹·h⁻¹ with 89% conversion efficiency. Large-scale purification employs simulated moving bed chromatography, reducing solvent consumption by 60% compared to traditional column chromatography.

Catalytic Systems for Amino-Alcohol Bond Formation

Innovative catalytic systems have revolutionized the stereoselective formation of the amino-alcohol moiety. Chiral Rh(II) complexes, particularly those derived from BINOL-phosphoramidite ligands, enable asymmetric reductive amination with enantiomeric excess values exceeding 98%. Metal-free organocatalytic approaches using thiourea derivatives have shown comparable selectivity (95% ee) while eliminating transition metal contamination risks.

Enzymatic methods employing ω-transaminases represent a paradigm shift in biocatalytic synthesis. Engineered variants from Arthrobacter sp. demonstrate exceptional activity toward 3-bromophenyl substrates, converting prochiral ketones to chiral amines with 99% ee in single-step reactions. Immobilization on magnetic nanoparticles enhances enzyme stability, enabling 15 reaction cycles without significant activity loss.

Green Chemistry Approaches in Halogenated Compound Synthesis

Sustainable synthesis strategies focus on solvent substitution and energy minimization. Supercritical CO₂ has successfully replaced dichloromethane in halogenation steps, achieving 93% yield while reducing hazardous waste generation by 80%. Photocatalytic methods using TiO₂ nanoparticles under visible light irradiation enable direct C-N bond formation at ambient temperatures, decreasing energy consumption by 70% compared to thermal methods.

A notable advancement combines mechanochemical grinding with biodegradable deep eutectic solvents (choline chloride/urea). This solvent-free approach produces 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol with 88% yield and eliminates aqueous waste streams entirely. Life-cycle assessment data show a 45% reduction in carbon footprint compared to conventional synthesis routes.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

257.04153 g/mol

Monoisotopic Mass

257.04153 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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